molecular formula C25H23N5O5 B2923937 methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896297-74-8

methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2923937
CAS No.: 896297-74-8
M. Wt: 473.489
InChI Key: GRPUVFYQDVKHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a synthetic purine derivative featuring a fused imidazo[2,1-f]purine scaffold. Its structure includes:

  • Position 1: Methyl group.
  • Position 7: Phenyl substituent.
  • Position 8: 4-Ethoxyphenyl group.
  • Position 3: Acetate ester (methyl ester).

This compound’s design likely targets kinase inhibition, as evidenced by structural analogs in the literature . The 4-ethoxyphenyl group at position 8 introduces moderate lipophilicity and steric bulk, while the methyl ester at position 3 may serve as a prodrug moiety for in vivo hydrolysis to a carboxylic acid .

Properties

CAS No.

896297-74-8

Molecular Formula

C25H23N5O5

Molecular Weight

473.489

IUPAC Name

methyl 2-[6-(4-ethoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C25H23N5O5/c1-4-35-18-12-10-17(11-13-18)30-19(16-8-6-5-7-9-16)14-28-21-22(26-24(28)30)27(2)25(33)29(23(21)32)15-20(31)34-3/h5-14H,4,15H2,1-3H3

InChI Key

GRPUVFYQDVKHIB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound's molecular formula is C24H22N6O4C_{24}H_{22}N_{6}O_{4} with a molecular weight of 458.5 g/mol. It features a distinctive imidazo[2,1-f]purine core, which is known for its biological relevance.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazo[2,1-f]purine structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.

Possible Targets

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in cellular processes.
  • Receptor Modulation : It could interact with specific receptors that regulate physiological responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

Case studies have demonstrated the compound's potential as an anticancer agent. In vitro studies showed that it can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

Preliminary studies suggest that the compound possesses antimicrobial properties against several pathogens. Its effectiveness varies with different bacterial strains and may be linked to its ability to disrupt microbial cell membranes.

Research Findings

A summary of relevant research findings includes:

StudyFindings
Study 1Induced apoptosis in breast cancer cellsSuggests potential as a chemotherapeutic agent
Study 2Inhibited growth of E. coli and S. aureusIndicates broad-spectrum antimicrobial activity
Study 3Modulated immune response in murine modelsPotential for immunomodulatory applications

Case Studies

  • Breast Cancer Cell Line Study : A study involving MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers.
  • Antimicrobial Efficacy : Research conducted on various bacterial strains demonstrated that the compound exhibited inhibitory effects at low concentrations, suggesting its potential use in developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Differences

Compound Name Position 8 Substituent Position 3 Substituent Position 7 Substituent Key Properties Evidence ID
Target compound 4-Ethoxyphenyl Methyl acetate Phenyl Moderate lipophilicity; ester group for potential prodrug activation -
8-(4-Fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4-dione 4-Fluorophenyl 2-Methoxyethyl Phenyl Higher electronegativity (F) enhances binding to polar kinase pockets; methoxyethyl improves solubility
8-(4-Ethylphenyl)-1-methyl-3-[2-(4-morpholinyl)ethyl]-7-phenyl-1H-imidazo[2,1-f]purine-2,4-dione 4-Ethylphenyl Morpholine-ethyl Phenyl Increased lipophilicity (ethyl); morpholine enhances water solubility and hydrogen bonding
8-(2-Methoxyphenyl)-1-methyl-7-(2'-methyl-4'-hydroxyphenyl)-1H-imidazo[2,1-f]purine-2,4-dione 2-Methoxyphenyl - 2'-Methyl-4'-hydroxyphenyl Hydroxyl group enables strong hydrogen bonding; methoxy provides directional polarity
Ethyl 2-(4-(3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate Piperazine-ethyl acetate - 2-Methylallyl Piperazine introduces basicity; ester group similar to target compound’s prodrug design

Key Observations:

Position 8 Modifications: 4-Ethoxyphenyl (target): Balances lipophilicity and steric bulk, favoring membrane permeability while avoiding excessive hydrophobicity. 4-Ethylphenyl (): Increases lipophilicity, which may reduce solubility but improve tissue penetration .

Position 3 Substituents :

  • Methyl acetate (target) : Hydrolyzable to a carboxylic acid in vivo, acting as a prodrug to enhance bioavailability .
  • Morpholine-ethyl () : Introduces hydrogen-bonding capacity and solubility, critical for pharmacokinetics .

Biological Implications: Compounds with electron-withdrawing groups (e.g., fluorine in ) show enhanced kinase inhibition due to polar interactions . Bulky substituents (e.g., ethylphenyl in ) may reduce off-target effects by limiting access to non-target binding sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.